molecular formula C15H9ClO2 B7789278 1-chloro-4-methylanthracene-9,10-dione CAS No. 7477-59-0

1-chloro-4-methylanthracene-9,10-dione

Cat. No.: B7789278
CAS No.: 7477-59-0
M. Wt: 256.68 g/mol
InChI Key: FUACWUFYFGVLMM-UHFFFAOYSA-N
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Description

1-chloro-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H9ClO2. It is a derivative of anthraquinone, where the 1-position is substituted with a chlorine atom and the 4-position with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-methylanthracene-9,10-dione typically involves the chlorination of 9,10-anthracenedione followed by methylation. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The methylation step can be carried out using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-methylanthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-chloro-4-methylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound without the chlorine and methyl substitutions.

    1-Chloro-9,10-anthracenedione: Similar structure but lacks the methyl group.

    4-Methyl-9,10-anthracenedione: Similar structure but lacks the chlorine atom.

Uniqueness

1-chloro-4-methylanthracene-9,10-dione is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-chloro-4-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUACWUFYFGVLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322292
Record name 1-Chloro-4-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-59-0
Record name 9, 1-chloro-4-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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